molecular formula C14H9Br2FO2 B2530838 3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde CAS No. 792945-87-0

3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde

Cat. No.: B2530838
CAS No.: 792945-87-0
M. Wt: 388.03
InChI Key: AYSVNOZBEZBCCX-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde (CAS: 792945-87-0) is a halogenated benzaldehyde derivative with the molecular formula C₁₄H₉Br₂FO₂ and a molecular weight of 388.03 g/mol . The compound features a benzaldehyde core substituted with two bromine atoms at the 3- and 5-positions, and a 2-fluorobenzyloxy group at the 4-position.

Properties

IUPAC Name

3,5-dibromo-4-[(2-fluorophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br2FO2/c15-11-5-9(7-18)6-12(16)14(11)19-8-10-3-1-2-4-13(10)17/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSVNOZBEZBCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)C=O)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br2FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 3,5-Dibromo-4-[(4-fluorobenzyl)oxy]benzaldehyde

  • Molecular Formula : C₁₄H₉Br₂FO₂ (identical to the target compound) .
  • Structural Difference : The fluorine atom is located at the 4-position of the benzyl group instead of the 2-position.
  • Steric hindrance is marginally reduced compared to the ortho-fluoro isomer, which could enhance solubility in non-polar solvents .

Halogen-Substituted Analogs: 3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde

  • Molecular Formula : C₁₄H₉Br₂ClO₂ .
  • Structural Difference : Chlorine replaces fluorine at the benzyl group’s 2-position.
  • Impact :
    • Chlorine’s higher atomic weight increases the molecular mass (403.48 g/mol vs. 388.03 g/mol for the target compound) .
    • The 2-chloro substituent may enhance steric hindrance and reduce electrophilicity at the benzaldehyde carbonyl compared to fluorine .
  • Synthetic Yield : Comparable analogs (e.g., 5-((2-fluorobenzyl)oxy)-2-hydroxybenzaldehyde) are synthesized in ~48.8% yield, suggesting similar challenges in halogenated benzyloxy group introduction .

Aminoethoxy-Substituted Derivative: 3,5-Dibromo-4-(2-(diethylamino)ethoxy)benzaldehyde

  • Molecular Formula: C₁₄H₁₈Br₂NO₂ .
  • Structural Difference: The 2-fluorobenzyloxy group is replaced with a 2-(diethylamino)ethoxy chain.
  • The electron-rich amino group may decrease electrophilicity of the benzaldehyde carbonyl, reducing reactivity in aldol condensations .
  • Synthetic Yield: 30.6%, lower than fluorobenzyloxy derivatives, likely due to challenges in introducing the bulky diethylamino group .
  • Applications : Demonstrated as an allosteric modulator of M1 muscarinic receptors, highlighting the role of substituents in neurological targeting .

Table 1: Key Properties of 3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Substituent Position/Halogen Synthetic Yield (%) Key Applications
Target Compound C₁₄H₉Br₂FO₂ 388.03 2-Fluorobenzyloxy N/A Pharmaceutical research
4-Fluorobenzyloxy Isomer C₁₄H₉Br₂FO₂ 388.03 4-Fluorobenzyloxy N/A Structural studies
2-Chlorobenzyloxy Analog C₁₄H₉Br₂ClO₂ 403.48 2-Chlorobenzyloxy ~45–48 Antimicrobial research
Diethylaminoethoxy Derivative C₁₄H₁₈Br₂NO₂ 416.01 2-(Diethylamino)ethoxy 30.6 Neurological modulators

Biological Activity

3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzaldehyde core with bromine atoms at the 3 and 5 positions, and a fluorobenzyl ether at the 4 position. This unique structure enhances its reactivity and interaction with biological targets. The presence of halogens (bromine and fluorine) often correlates with increased biological activity due to their ability to form strong interactions with cellular components.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus44 nM
Escherichia coli200 nM
Proteus mirabilisVariable (specific data not available)

The compound's mechanism of action in antimicrobial activity is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

2. Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The specific pathways involved are still under investigation, but the presence of bromine enhances its reactivity towards cellular targets involved in cancer progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The compound's halogen substituents facilitate strong interactions with proteins and nucleic acids, potentially leading to disruption of normal cellular functions.
  • Inhibition of Cytochrome P450 Enzymes : There is evidence suggesting that this compound may inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could influence the pharmacokinetics of other drugs administered concurrently.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that compounds with similar structures can induce oxidative stress in cells, contributing to their anticancer effects.

Case Studies

Recent case studies have highlighted the potential applications of this compound in therapeutic contexts:

  • Study on Antimicrobial Efficacy : A study conducted on various Gram-positive and Gram-negative bacteria demonstrated that derivatives of this compound showed significant inhibition compared to standard antibiotics .
  • Anticancer Activity Assessment : In vitro assays revealed that the compound exhibited cytotoxic effects against breast cancer cell lines, with IC50 values indicating potent activity at non-cytotoxic concentrations .

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